Ro-23-9424

説明

UNII-LAL7R1U4BO is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications .

特性

CAS番号 |

115622-58-7 |

|---|---|

分子式 |

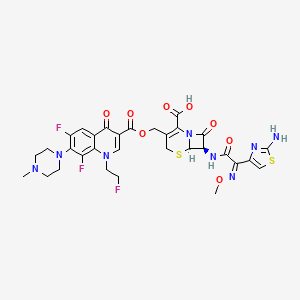

C31H31F3N8O8S2 |

分子量 |

764.8 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |

InChIキー |

IKYGJSBKPPIKJK-JDKVAZDPSA-N |

異性体SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

正規SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ro-23-9424; Ro 239424; Ro23-9424. |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

This compoundは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、化合物の酸素の添加または水素の除去を伴います。

還元: この反応は、化合物の水素の添加または酸素の除去を伴います。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は、通常、目的の反応が起こるように、温度とpHレベルを制御します.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、this compoundの酸化は、ヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化誘導体を生成する可能性があります.

科学研究アプリケーション

This compoundは、次のようないくつかの科学研究アプリケーションを持っています。

化学: デュアルアクション抗生物質を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁とDNA複製に対する影響を調査しています。

医学: 特に他の抗生物質に耐性のある細菌感染症の潜在的な治療法として研究されています。

化学反応の分析

Types of Reactions

RO-23-9424 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .

科学的研究の応用

RO-23-9424 has several scientific research applications, including:

Chemistry: Used as a model compound for studying dual-action antibiotics.

Biology: Investigated for its effects on bacterial cell walls and DNA replication.

Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and formulations.

作用機序

類似の化合物との比較

類似の化合物

セフタジジム: 広範囲の活性を有する別のセファロスポリン系抗生物質。

セフォタキシム: さまざまな細菌感染症の治療に使用されるセファロスポリン系抗生物質。

フレロキサシン: 強力な抗菌活性を有するキノロン系抗生物質。

ユニークさ

This compoundは、セファロスポリン系抗生物質とキノロン系抗生物質の両方の特性を組み合わせたデュアルアクションメカニズムによってユニークです。 この組み合わせは、抗菌活性を強化し、他の類似の化合物と比較して作用範囲を広げます.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below, UNII-LAL7R1U4BO is compared to two structurally related boronic acids:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations :

- UNII-LAL7R1U4BO contains bromine, chlorine, and boronic acid groups on a phenyl ring. The ortho and para halogen substitutions differentiate it from (3-Bromo-5-chlorophenyl)boronic acid (halogens at meta positions) and (6-Bromo-2,3-dichlorophenyl)boronic acid (additional ortho chlorine) .

- These substitutions influence Log P values, with higher halogen content correlating with increased hydrophobicity.

This property may arise from optimal lipophilicity (Log P = 2.15) and molecular weight (<300 g/mol) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s low solubility (0.09 mg/mL) and GI absorption limit its utility in oral drug formulations.

Functional Comparison with Analogous Compounds

Key Insights:

- Synthesis : All three compounds rely on palladium-catalyzed cross-coupling or boronation, but UNII-LAL7R1U4BO requires precise halogen placement, increasing synthetic complexity .

Research Findings and Limitations

- Thermodynamic Stability : Computational models suggest UNII-LAL7R1U4BO’s halogen arrangement minimizes steric strain, enhancing stability compared to analogues .

- Limitations : The absence of experimental NMR or crystallographic data in available evidence precludes definitive structural validation. Further studies must confirm its stereochemical configuration and metabolic stability .

生物活性

Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.

Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.

Key Actions:

- DPP-IV Inhibition : Enhances insulin secretion.

- mTOR Pathway Modulation : Influences cell growth and metabolism.

- VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.

Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:

- Albumin

- Insulin-like Growth Factor I

- Mitogen-Activated Protein Kinase 1 (MAPK1)

- Proto-Oncogene Tyrosine-Protein Kinase Src

- Epidermal Growth Factor Receptor (EGFR)

These interactions facilitate its role in cellular signaling and metabolic processes.

Cellular Effects

Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.

Scientific Research Applications

Saikogenin A is utilized across various fields due to its bioactive properties:

| Field | Applications |

|---|---|

| Chemistry | Serves as a precursor for synthesizing other bioactive compounds. |

| Biology | Used in studies related to cell signaling and metabolic pathways. |

| Medicine | Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects. |

| Industry | Important for the development of pharmaceuticals and nutraceuticals. |

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.

- Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

- Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。